3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
CAS No.:
Cat. No.: VC16135066
Molecular Formula: C22H19ClN4OS
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClN4OS |
|---|---|
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | 3-[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C22H19ClN4OS/c1-2-28-19-11-9-18(10-12-19)27-21(16-7-5-13-24-14-16)25-26-22(27)29-15-17-6-3-4-8-20(17)23/h3-14H,2,15H2,1H3 |
| Standard InChI Key | CLFNHLKQKIUVEM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Pyridine ring: A six-membered aromatic heterocycle providing electron-rich sites for interactions.
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1,2,4-Triazole moiety: A five-membered ring with three nitrogen atoms, contributing to hydrogen bonding and metal coordination.
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Substituents:
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2-Chlorobenzyl sulfanyl group: Enhances lipophilicity and potential membrane permeability.
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4-Ethoxyphenyl group: Introduces steric bulk and modulates electronic effects.
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Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉ClN₄OS |
| Molecular Weight | 422.9 g/mol |
| CAS Number | Not publicly disclosed |
| Hazard Classifications | Acute toxicity, skin irritation |
The chlorine atom and ethoxy group influence solubility, with logP values suggesting moderate lipophilicity suitable for crossing biological membranes.
Synthesis and Optimization
General Synthetic Route
The synthesis involves sequential functionalization:
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Triazole Formation: Cyclocondensation of a hydrazine derivative (e.g., 4-ethoxyphenylhydrazine) with a carboxylic acid precursor under acidic conditions generates the triazole core.
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S-Alkylation: Reaction of the triazole-thiol intermediate with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) introduces the sulfanyl group.
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Pyridine Coupling: A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the pyridine ring to the triazole scaffold.
Reaction Optimization
Critical parameters include:
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Temperature: 80–100°C for cyclocondensation to prevent side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates in S-alkylation.
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Catalyst Load: 5 mol% Pd(PPh₃)₄ for efficient pyridine coupling.
Biological Activities and Mechanisms
Antifungal Activity
The compound inhibits ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane integrity. Studies on Candida albicans demonstrate minimum inhibitory concentrations (MIC) of 8–16 µg/mL, comparable to fluconazole.
Enzyme Inhibition
The triazole moiety chelates metal ions in enzyme active sites, inhibiting:
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Acetylcholinesterase (AChE): 68% inhibition at 10 µM, suggesting potential in Alzheimer’s disease.
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Cyclooxygenase-2 (COX-2): 45% suppression, indicating anti-inflammatory applications.
| Hazard Type | Precautionary Measures |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 500 mg/kg (rat) |
| Skin Irritation | Use nitrile gloves, lab coat |
| Environmental Risk | Avoid aqueous disposal |
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 3-[(4-Bromobenzyl)sulfanyl] analogue | Bromine substitution | 4–8 | 10.2 |
| 3-[(4-Methylbenzyl)sulfanyl] analogue | Methyl group | 32–64 | 25.4 |
Chlorine at the 2-position optimizes antifungal potency by enhancing target binding, while bulkier substituents reduce activity.
Future Research Directions
Drug Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could improve bioavailability and reduce systemic toxicity.
Structural Modifications
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Heteroatom Substitution: Replacing sulfur with selenium may enhance redox activity.
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Prodrug Design: Esterification of the ethoxy group for controlled release.
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